(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Catalog No.
S789470
CAS No.
163008-86-4
M.F
C4H6N2OS
M. Wt
130.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

CAS Number

163008-86-4

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

IUPAC Name

(4-methylthiadiazol-5-yl)methanol

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

InChI

InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3

InChI Key

MQLRVKHKJCRSBO-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)CO

Canonical SMILES

CC1=C(SN=N1)CO

The exact mass of the compound (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol, CAS 163008-86-4, is a functionalized heterocyclic compound primarily utilized as a structurally-specific intermediate in the synthesis of high-value agricultural chemicals. Its core value proposition is its role as a key building block for the piperidinyl-thiazole-isoxazoline class of fungicides, most notably Oxathiapiprolin [1]. This class of fungicides is distinguished by a novel mode of action targeting oxysterol-binding proteins (OSBPs) in oomycete pathogens, offering high efficacy at significantly lower application rates than previous generations of products [REFS-1, REFS-2]. Procurement decisions for this compound are therefore directly linked to the stringent structural requirements and process efficiency needed for producing next-generation crop protection agents.

Research Fit

Handle Reactive hydroxymethyl group at the 5-position for direct esterification, oxidation, or alkylation.
Scaffold 1,2,3-thiadiazole core with methyl substitution; enables rapid library generation via Ugi-type reactions.
Context Supports medicinal chemistry and agrochemical discovery; reported in fungicide, antiviral and plant growth regulator research.

Substituting (4-Methyl-1,2,3-thiadiazol-5-yl)methanol with structurally similar analogs, such as the unmethylated (1,2,3-Thiadiazol-5-yl)methanol or isomeric variants, is not viable for its primary application. The 4-methyl-1,2,3-thiadiazole moiety is a non-negotiable structural component directly incorporated into the final Oxathiapiprolin molecule [1]. This specific substitution pattern is critical for the molecule's final conformation and binding affinity to its biological target, the oxysterol-binding protein (OSBP) [2]. Any modification to this intermediate would alter the final product's structure, disrupting its highly specific mode of action and negating its high-efficacy fungicidal properties. Therefore, from a procurement and process standpoint, this exact CAS number is required to produce the intended high-value active ingredient.

Substitution Risk

Target
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Contains the critical –CH₂OH group; essential for direct alcohol-based derivatization without additional synthetic steps.
Analog
4-Methyl-1,2,3-thiadiazole
Lacks the hydroxymethyl substituent; requires de novo functionalization, which may alter yield and purity profiles.
Target
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Primary alcohol handle enables access to plant growth regulator and fungicide classes reported in patent literature.
Analog
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Carboxylic acid directs synthesis toward Tiadinil-type activators; may not support the same chemical space.

Enables Synthesis of Fungicides with 5-10x Lower Application Rates

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is an essential intermediate for producing Oxathiapiprolin, a fungicide that achieves effective control of pathogens like Phytophthora infestans at application rates of 10–20 g/ha . This represents a significant reduction in material required compared to established market products that require 100 g/ha or more to achieve the same effect . The use of this specific intermediate is a direct prerequisite for manufacturing the final, highly efficient active ingredient.

Evidence DimensionRequired Application Rate of Final Product
Target Compound DataEnables final product (Oxathiapiprolin) with 10-20 g/ha use rate
Comparator Or BaselineEstablished market fungicides requiring ≥100 g/ha
Quantified DifferenceEnables an 80-90% reduction in final product application rate
ConditionsField control of Oomycete pathogens (e.g., Phytophthora infestans, Plasmopara viticola)

Procuring this specific intermediate provides access to the synthesis of a top-tier, low-dose, high-value fungicide, a significant competitive advantage in the agrochemical market.

Synthetic versatility
Class-level
Direct –CH₂OH derivatization (Ugi reaction) vs. electrophilic substitution only on C-5 of 4-methyl-1,2,3-thiadiazole.
Supports efficient library synthesis without de novo functionalization.
X-ray structure confirms monoclinic P 2₁/c identity.

Demonstrated High-Yield Processability in Key Synthetic Transformations

The synthesis pathway for this thiadiazole core demonstrates high process efficiency. In a key step, the precursor 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester is converted to the corresponding carbohydrazide, a direct precursor to further functionalization. This reaction proceeds with a reported yield of 94.87% [1]. Such high yields in heterocyclic synthesis are critical for industrial-scale production, minimizing waste and improving the economic viability of the overall process.

Evidence DimensionReaction Yield
Target Compound Data94.87% yield for a key precursor transformation
Comparator Or BaselineTypical industry benchmark for complex heterocyclic synthesis (often 75-85%)
Quantified Difference10-20% higher yield than typical benchmarks, reducing precursor waste
ConditionsConversion of ethyl ester to carbohydrazide via reaction with hydrazine hydrate in refluxing ethanol.

This compound is part of a high-efficiency synthetic route, making it a more cost-effective and reliable choice for large-scale manufacturing compared to routes with lower-yielding steps.

Fungicidal activity
Cross-study
EC₅₀ 2.99–28.35 µg/mL (derivative)
Reported fungicidal endpoint context for derivatives.
In vitro mycelial growth assay; derivative-dependent.

Required Structural Element for Novel Fungicidal Mode of Action

The 4-methyl-1,2,3-thiadiazole core provided by this intermediate is essential for the novel mechanism of action in the resulting fungicides, which inhibit Oxysterol Binding Proteins (OSBPs) [REFS-1, REFS-2]. This mechanism is distinct from older classes of fungicides like SDHIs or benzimidazoles, which face documented and increasing issues with pathogen resistance [2]. Procuring this specific building block allows for the production of fungicides with a more durable and effective profile against challenging pathogens.

Evidence DimensionTarget Biological Pathway
Target Compound DataEnables synthesis of OSBP inhibitors (FRAC Group 49)
Comparator Or BaselinePrecursors for older fungicide classes (e.g., SDHIs, DMIs, QoIs)
Quantified DifferenceProvides access to a novel mode of action with no known cross-resistance to major existing fungicide groups
ConditionsControl of Oomycete pathogens in agricultural settings.

This intermediate is a key to producing fungicides that overcome existing resistance issues, ensuring the final product's long-term market viability and efficacy.

Computed ADME
Predicted
LogP 0.058, TPSA 74.3 Ų
Supports oral bioavailability screening as a hydrophilic starting point.
Computational XLogP3; experimental verification recommended.
Agrochemical utility
Class-level
Precursor to patented imidazolidinedione plant growth regulators; distinct from Tiadinil (5-carboxylic acid pathway).
Access to differentiated IP space and mechanism-of-action studies.
Patented synthetic route via carbonyl azide intermediate.

Primary Intermediate for Commercial Oxathiapiprolin Synthesis

This compound's principal and highest-value use is as a non-substitutable building block in the industrial synthesis of the fungicide Oxathiapiprolin. Its specific structure is required to achieve the high efficacy and novel mode of action of the final product, making it the right choice for manufacturers targeting the high-performance agrochemical market [1].

Scaffold for Novel Agrochemical Discovery Programs

For research and development teams, this compound serves as a validated starting scaffold for creating next-generation fungicides. Building on the known structure-activity relationship of the 4-methyl-1,2,3-thiadiazole core, chemists can develop new derivatives to target different pathogens or improve properties like systemic movement, leveraging the proven bioactivity of the core moiety [2].

Building Block for Functionalized Heterocyclic Libraries

In medicinal chemistry and materials science, this compound is a valuable starting material for creating libraries of complex molecules. The reactive methanol group allows for straightforward functionalization, providing a reliable route to diverse 5-substituted-4-methyl-1,2,3-thiadiazoles for screening in pharmaceutical and other applications where this heterocyclic system is of interest.

Application Fit

Application
Selection Property
Validation Focus
Fungicide library synthesis
Hydroxymethyl handle for ester/ether diversification
In vitro fungicidal activity profiling (mycelial growth)
Oral drug candidate design
Low computed LogP and high TPSA for permeability screening
ADME parameter optimization and oral absorption prediction
Plant growth regulator synthesis
Access to patented imidazolidinedione class
Plant growth regulation assays and SAR studies
Antiviral library screening
1,2,3-thiadiazole core for antiviral SAR
In vitro antiviral activity screening (RNA virus models)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

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